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Compound of Interest

Compound Name: CDK8-IN-18

Cat. No.: B15204757 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and synthesis of

CDK8-IN-18, a known inhibitor of Cyclin-Dependent Kinase 8 (CDK8). While a modest inhibitor,

the exploration of its scientific background offers valuable insights for researchers in kinase

inhibitor development.

Introduction to CDK8-IN-18
CDK8-IN-18, also identified as BRD-2299, is a small molecule inhibitor of CDK8 with a reported

IC50 of 43 μM.[1][2] Its chemical identity is defined by the IUPAC name N-Methyl-3-[(1-methyl-

1H-indazol-5-yl)methyl]-1H-indazole-5-carboxamide and the CAS number 1879980-97-8.[3]

The molecular formula of CDK8-IN-18 is C18H17N5O.[3] The discovery and characterization of

this compound are detailed in the patent WO2018027082 A1, filed by The Broad Institute, Inc.,

which describes its potential utility in treating inflammatory and autoimmune diseases.[2]

Discovery and Biological Activity
The discovery of CDK8-IN-18 is rooted in the broader effort to identify modulators of CDK8, a

key transcriptional regulator implicated in various diseases, including cancer and inflammatory

conditions. The patent literature suggests its potential application in the context of inflammation

and autoimmunity.

Table 1: Biological Activity of CDK8-IN-18
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Target Assay Type Result (IC50) Source

CDK8 Biochemical_Assay 43 μM --INVALID-LINK--

Synthetic Chemistry
The synthesis of CDK8-IN-18, as inferred from related chemical structures and general

synthetic strategies for similar compounds, likely involves a multi-step process culminating in

the formation of the final indazole carboxamide structure. A plausible synthetic route is outlined

below.

Experimental Protocol: General Synthesis of N-Methyl-3-
[(1-methyl-1H-indazol-5-yl)methyl]-1H-indazole-5-
carboxamide (CDK8-IN-18)
Step 1: Synthesis of (1-methyl-1H-indazol-5-yl)methanol

To a solution of 1-methyl-1H-indazole-5-carbaldehyde in a suitable solvent such as

methanol, a reducing agent like sodium borohydride is added portion-wise at 0 °C.

The reaction mixture is stirred at room temperature until the reaction is complete, as

monitored by thin-layer chromatography (TLC).

The reaction is quenched with water, and the product is extracted with an organic solvent

(e.g., ethyl acetate).

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and

concentrated under reduced pressure to yield (1-methyl-1H-indazol-5-yl)methanol.

Step 2: Synthesis of 5-(chloromethyl)-1-methyl-1H-indazole

(1-methyl-1H-indazol-5-yl)methanol is dissolved in a chlorinated solvent like

dichloromethane.

A chlorinating agent, such as thionyl chloride or oxalyl chloride with a catalytic amount of

dimethylformamide, is added dropwise at 0 °C.
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The reaction is allowed to warm to room temperature and stirred until completion.

The solvent is removed under reduced pressure to afford 5-(chloromethyl)-1-methyl-1H-

indazole, which may be used in the next step without further purification.

Step 3: Alkylation of methyl 3-methyl-1H-indazole-5-carboxylate

Methyl 3-methyl-1H-indazole-5-carboxylate is dissolved in an aprotic polar solvent like

dimethylformamide.

A base, such as sodium hydride or potassium carbonate, is added to the solution.

5-(chloromethyl)-1-methyl-1H-indazole, dissolved in the same solvent, is then added to the

reaction mixture.

The reaction is stirred at room temperature or with gentle heating until the starting material is

consumed.

The reaction is quenched with water, and the product is extracted with an organic solvent.

The organic layer is washed, dried, and concentrated. The crude product is purified by

column chromatography to yield methyl 3-((1-methyl-1H-indazol-5-yl)methyl)-1H-indazole-5-

carboxylate.

Step 4: Saponification

The ester from the previous step is dissolved in a mixture of methanol and water.

An aqueous solution of a base, such as lithium hydroxide or sodium hydroxide, is added.

The mixture is heated to reflux until the saponification is complete.

The reaction mixture is cooled and acidified with a dilute acid (e.g., 1N HCl) to precipitate the

carboxylic acid.

The solid is collected by filtration, washed with water, and dried to give 3-((1-methyl-1H-

indazol-5-yl)methyl)-1H-indazole-5-carboxylic acid.
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Step 5: Amide Coupling

The carboxylic acid is dissolved in a suitable solvent like dimethylformamide.

A coupling agent, such as HATU or HBTU, and a base, such as N,N-diisopropylethylamine,

are added.

Methylamine (as a solution in THF or as a hydrochloride salt) is then added to the reaction

mixture.

The reaction is stirred at room temperature until completion.

The reaction is worked up by adding water and extracting the product with an organic

solvent.

The organic layer is washed, dried, and concentrated. The crude product is purified by

column chromatography or recrystallization to afford CDK8-IN-18.

Mechanism of Action and Signaling Pathways
CDK8 is a component of the Mediator complex, a crucial interface between transcription factors

and the RNA polymerase II machinery. By inhibiting CDK8, CDK8-IN-18 is presumed to

modulate the transcription of specific genes.
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Caption: Simplified CDK8 signaling pathway and the inhibitory action of CDK8-IN-18.
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Experimental Workflow for Inhibitor
Characterization
The characterization of a kinase inhibitor like CDK8-IN-18 typically follows a standardized

workflow to determine its potency and selectivity.
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Caption: General experimental workflow for the characterization of a kinase inhibitor.
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Experimental Protocol: In Vitro Kinase Assay
(Illustrative Example)
This protocol provides a general framework for assessing the inhibitory activity of a compound

against CDK8.

Objective: To determine the IC50 value of CDK8-IN-18 against CDK8 kinase.

Materials:

Recombinant human CDK8/CycC enzyme

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

ATP

Substrate (e.g., a generic peptide substrate like AMARAASAAALAARRR)

CDK8-IN-18 (dissolved in DMSO)

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

384-well plates

Procedure:

Prepare serial dilutions of CDK8-IN-18 in DMSO. Further dilute in kinase buffer to the

desired final concentrations.

Add the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.

Add the CDK8/CycC enzyme to the wells and incubate for a short period (e.g., 10-15

minutes) at room temperature to allow for compound binding.

Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).
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Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ detection

reagents according to the manufacturer's protocol. This involves adding the ADP-Glo™

reagent to deplete unused ATP, followed by the addition of the Kinase Detection Reagent to

convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction.

Measure the luminescence using a plate reader.

Calculate the percent inhibition for each concentration of CDK8-IN-18 relative to the vehicle

control.

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data

to a dose-response curve to determine the IC50 value.

Conclusion
CDK8-IN-18 is a documented, albeit moderate, inhibitor of CDK8. The information available,

primarily from patent literature, provides a foundation for understanding its basic biochemical

activity and a plausible synthetic route. While not a highly potent tool compound, the study of

CDK8-IN-18 and its analogs can contribute to the broader knowledge base for the

development of more effective and selective CDK8 inhibitors for therapeutic applications.

Further research would be necessary to fully elucidate its cellular and in vivo effects.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b15204757#cdk8-in-18-discovery-and-synthesis-
process]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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